molecular formula C₄¹³C₃H₁₁ClO₃ B1153463 5-Acetoxy-3-chloro-2-pentanone-13C3

5-Acetoxy-3-chloro-2-pentanone-13C3

Cat. No.: B1153463
M. Wt: 181.59
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetoxy-3-chloro-2-pentanone-13C3 is a stable isotope-labeled analog of an aliphatic reagent, specifically designed for advanced research applications where isotopic tracing is critical. The compound is synthesized with three carbon-13 (13C) atoms, providing a distinct mass shift that enables precise tracking and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. With a molecular formula of C7H11ClO3 and a molecular weight of approximately 181.61 g/mol (accounting for the 13C3 label), this chemical serves as a valuable synthetic intermediate and analytical standard in metabolic studies, reaction mechanism elucidation, and pharmacokinetic research. The unlabeled parent compound, 5-Acetoxy-3-chloro-2-pentanone, is identified by CAS RN 13051-49-5 and is also known by synonyms such as 3-Chloro-4-oxopentyl Acetate and 3-Chloro-5-hydroxy-2-pentanone Acetate. This product is offered for research purposes only and is strictly labeled "For Research Use Only. Not Intended for Diagnostic or Therapeutic Use." It is typically supplied in small quantities, such as 5 mg, and requires storage under recommended conditions to ensure stability. For comprehensive quality assurance, including purity and concentration data, a batch-specific Certificate of Analysis (COA) should be requested from the supplier. The Safety Data Sheet (SDS) for this product can also be obtained directly upon request to ensure safe handling procedures are followed.

Properties

Molecular Formula

C₄¹³C₃H₁₁ClO₃

Molecular Weight

181.59

Origin of Product

United States

Synthetic Methodologies for the Preparation of 5 Acetoxy 3 Chloro 2 Pentanone 13c3

A logical pathway would involve an aldol (B89426) condensation reaction, a fundamental carbon-carbon bond-forming reaction, followed by functional group manipulations. nih.govyoutube.com A potential starting material for introducing the three ¹³C labels would be acetone (B3395972) labeled at all three carbon positions ([1,2,3-¹³C₃]-acetone).

Proposed Synthetic Pathway:

A feasible synthetic route could begin with the base-catalyzed aldol condensation of [1,2,3-¹³C₃]-acetone with a suitable two-carbon electrophile to construct the five-carbon backbone. Subsequent steps would involve reduction, chlorination, and acetylation to yield the final product. A more direct, albeit potentially lower-yielding, approach might start with the aldol reaction of labeled acetone and chloroacetaldehyde. However, a more controlled synthesis would build the carbon skeleton first and introduce the halogen later.

A plausible multi-step synthesis is outlined below:

Aldol Addition: Reaction of [1,2,3-¹³C₃]-acetone with glyoxal (B1671930) or a protected equivalent to form a dihydroxy intermediate.

Selective Reduction/Protection: Selective reduction of one ketone and protection of the resulting alcohol.

Hydroxymethylation: Introduction of the fifth carbon via reaction with a formaldehyde (B43269) equivalent.

Chlorination: Replacement of a hydroxyl group with chlorine, likely at the C3 position, using a reagent like sulfuryl chloride or hydrochloric acid. google.comguidechem.com This step would target the secondary alcohol formed after the initial aldol reaction.

Acetylation: Acetylation of the primary hydroxyl group at C5 to form the final acetoxy group.

This chemical synthesis approach ensures that the ¹³C labels are precisely located within the pentanone structure, originating from the initial labeled acetone precursor.

Table 1: Proposed Chemical Synthesis Steps

StepReactionReactantsPurpose
1Aldol Condensation[1,2,3-¹³C₃]-Acetone, AcroleinForms the initial 5-carbon backbone, resulting in 5-hydroxy-2-pentenone-¹³C₃.
2Selective ReductionH₂, Pd/C (or other suitable catalyst)Reduces the carbon-carbon double bond to yield 5-hydroxy-2-pentanone-¹³C₃. sigmaaldrich.comscbt.com
3ChlorinationHCl or SO₂Cl₂Converts the intermediate 5-hydroxy-2-pentanone-¹³C₃ to 5-chloro-2-pentanone-¹³C₃. google.comgoogle.com
4AcetylationAcetic Anhydride, PyridineAcetylates the resulting intermediate to form the final product, 5-Acetoxy-3-chloro-2-pentanone-¹³C₃.

Purification and Isolation Techniques for Isotopically Enriched Compounds

The purification of isotopically labeled compounds is a critical step that directly impacts the accuracy of subsequent experiments. The goal is to remove any unlabeled precursors, side-products, and other impurities. Given the often high cost of labeled materials, purification techniques must be efficient and minimize sample loss. nih.gov Standard organic chemistry purification methods are generally applicable, but they are often adapted for the specific needs of isotope analysis. reachemchemicals.com

Common purification techniques include:

Distillation: For liquid compounds with sufficient volatility, distillation (simple, fractional, or vacuum) can separate components based on differences in boiling points. reachemchemicals.com Vacuum distillation is particularly useful for high-boiling or thermally sensitive compounds.

Crystallization: This technique is highly effective for purifying solid compounds. It relies on the differential solubility of the target compound and impurities in a suitable solvent system at varying temperatures. reachemchemicals.com

Chromatography: This is one of the most versatile and widely used purification methods.

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. When coupled with mass spectrometry (GC/MS), it allows for both separation and quantification of the labeled compound and any impurities. rsc.org

High-Performance Liquid Chromatography (HPLC): A powerful technique for non-volatile or thermally labile compounds. Reverse-phase HPLC is commonly used to separate compounds based on hydrophobicity. Preparative HPLC can be used to isolate pure fractions of the labeled compound.

Solid-Phase Extraction (SPE): Used for sample cleanup and concentration, SPE can efficiently remove interfering matrix components before final analysis or further purification. rsc.org

The success of the purification is typically monitored by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). frontiersin.orgnih.gov These methods not only confirm the identity and purity of the compound but also verify the position and extent of the isotopic labeling. nih.gov

Table 2: Purification Techniques for Isotopically Labeled Ketones

TechniquePrincipleApplicationAdvantagesConsiderations
Vacuum Distillation Separation based on boiling point differences under reduced pressure.Purification of thermally sensitive liquid ketones.Lowers boiling point, preventing decomposition.Compound must be sufficiently volatile.
Recrystallization Differential solubility of the compound and impurities in a solvent.Purification of solid compounds or those that can be derivatized into solids.Can yield very high purity material.Requires finding a suitable solvent system; potential for material loss.
Preparative HPLC Differential partitioning between a mobile and stationary phase.High-resolution separation of complex mixtures.Highly versatile; applicable to a wide range of compounds.Can be solvent-intensive; requires specialized equipment.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Analysis of purity and isolation of small quantities of volatile ketones.High separation efficiency; easily coupled to MS.Compound must be volatile and thermally stable.

Comparative Analysis of Different Synthetic Routes for ¹³c Labeling Efficiency and Cost Effectiveness

Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C Isotope Positional Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the case of isotopically labeled compounds, it provides detailed information regarding the position and extent of labeling.

High-Resolution ¹³C NMR for Chemical Shift Analysis and Carbon Connectivity

High-resolution ¹³C NMR spectroscopy is fundamental in identifying the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal, or peak, in the NMR spectrum, with its position (chemical shift, δ) being highly sensitive to its local electronic environment. weebly.com In a broadband decoupled ¹³C NMR spectrum, all carbon signals typically appear as singlets, which simplifies the spectrum by removing C-H coupling. libretexts.org

For the unlabeled 5-Acetoxy-3-chloro-2-pentanone, the expected chemical shifts can be predicted based on established ranges for similar functional groups. libretexts.orglibretexts.org The carbonyl carbons of the ketone and ester groups are the most deshielded, appearing furthest downfield. organicchemistrydata.org The carbon bearing the chlorine atom and those of the acetate (B1210297) group also have characteristic chemical shifts. oregonstate.edu

The introduction of three ¹³C isotopes in 5-Acetoxy-3-chloro-2-pentanone-¹³C₃ will result in significantly enhanced signals for the labeled carbons. The location of these intense peaks in the spectrum directly confirms the positions of the isotopic labels. The general chemical shift regions for the carbon atoms in the parent compound are outlined below.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for 5-Acetoxy-3-chloro-2-pentanone

Carbon AtomFunctional Group EnvironmentPredicted Chemical Shift (ppm)
C2Ketone (C=O)205 - 220 libretexts.org
C3Alkyl Halide (C-Cl)40 - 60
C5Ester (CH₂-O)60 - 70
Acetate C=OEster (C=O)170 - 185 libretexts.org
Acetate CH₃Methyl20 - 30 libretexts.org
C1Methyl (adjacent to C=O)25 - 35
C4Methylene35 - 45

Two-Dimensional NMR Techniques (e.g., ¹³C-¹³C COSY, HSQC, HMBC) for Through-Bond Correlation and Labeling Pattern Confirmation

Two-dimensional (2D) NMR techniques are powerful for establishing connectivity between atoms in a molecule, which is crucial for unambiguously confirming the labeling pattern. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. researchgate.net This allows for the assignment of protonated carbons. In 5-Acetoxy-3-chloro-2-pentanone-¹³C₃, HSQC can verify which of the ¹³C-labeled positions have attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between carbons and protons that are separated by two or three bonds. researchgate.net This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments. For instance, an HMBC correlation from the protons on C4 to a labeled carbon would confirm its position at C3 or C5.

Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) or ¹³C-¹³C COSY: For highly enriched samples, direct ¹³C-¹³C correlation experiments can be performed. frontiersin.org The INADEQUATE experiment or a ¹³C-¹³C COSY would show direct correlations between adjacent ¹³C-labeled carbons, providing definitive proof of their connectivity and confirming the contiguous labeling pattern if present. frontiersin.org

These 2D NMR methods, used in concert, provide a comprehensive map of the carbon framework and the precise location of the ¹³C labels. nih.govnih.gov

Quantitative ¹³C NMR for Determination of Isotopic Abundance

While standard ¹³C NMR is primarily qualitative, quantitative ¹³C NMR (qNMR) can be employed to determine the level of isotopic enrichment at each labeled position. nih.govacs.org By acquiring the spectrum under specific experimental conditions that ensure uniform signal response for all carbon nuclei (e.g., using long relaxation delays and inverse-gated decoupling), the area of each peak becomes directly proportional to the number of corresponding carbon atoms. nih.gov

For 5-Acetoxy-3-chloro-2-pentanone-¹³C₃, the isotopic abundance at a specific labeled site (Aᵢ) can be calculated by comparing the integrated signal intensity of the labeled carbon against that of a known internal standard or against the signals of the unlabeled carbons within the same molecule. acs.orgnih.gov This method allows for the precise measurement of site-specific ¹³C enrichment, confirming that the incorporation meets the desired specifications. nih.govresearchgate.net The precision of such measurements can be very high, with reported standard deviations of less than 0.8‰ in some applications. nih.gov

Analysis of Isotopic Shifts and Coupling Constants Induced by ¹³C Labeling

The substitution of a ¹²C atom with a heavier ¹³C isotope can induce small but measurable changes in the chemical shifts of neighboring nuclei, an effect known as an isotopic shift. stemwomen.org Typically, a nucleus bonded to a ¹³C atom will show a slight upfield shift (to lower frequency) compared to the same nucleus in an unlabeled molecule. nih.gov These shifts are usually small, on the order of parts per billion (ppb), but are detectable with high-resolution NMR. nih.gov

Furthermore, the presence of adjacent ¹³C atoms introduces one-bond ¹³C-¹³C spin-spin coupling (¹J_CC). The magnitude of this coupling constant provides valuable structural information about the bond between the two labeled carbons. The observation and measurement of these coupling constants serve as another layer of confirmation for the labeling pattern. stemwomen.org

Mass Spectrometry (MS) for Isologue Distribution and Isotopic Purity Assessment

Mass spectrometry is a key technique for determining the molecular weight and isotopic composition of a compound. It separates ions based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement and Isotopic Fine Structure Analysis

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a molecule's elemental formula. acs.org For 5-Acetoxy-3-chloro-2-pentanone-¹³C₃, HRMS can confirm the presence of the three heavy carbon isotopes by matching the measured mass to the calculated exact mass.

The molecular formula of the unlabeled compound is C₇H₁₁ClO₃. bio-connect.nl The introduction of three ¹³C atoms results in an increase in molecular weight. HRMS can distinguish between different isotopologues (molecules that differ only in their isotopic composition). nih.gov

Table 2: Calculated Exact Masses for Isotopologues of 5-Acetoxy-3-chloro-2-pentanone

IsotopologueMolecular FormulaCalculated Exact Mass (Da)
Unlabeled¹²C₇H₁₁³⁵ClO₃178.03967
¹³C₃ Labeled¹²C₄¹³C₃H₁₁³⁵ClO₃181.04977

Moreover, at sufficiently high resolution, HRMS can resolve the isotopic fine structure. nih.govacs.org This fine structure arises because isotopes have slightly different exact masses (e.g., the mass defect between different heavy isotopes). nih.gov Resolving these peaks allows for the unequivocal assignment of the number of ¹³C atoms in the molecule, providing a definitive assessment of isotopic purity and the distribution of different isotopologues in the sample. nih.govbruker.com This level of detail is crucial for validating the isotopic enrichment of the final product. acs.org

Isotope Ratio Mass Spectrometry (IRMS) for Accurate Isotopic Ratio Determination

Isotope Ratio Mass Spectrometry (IRMS) stands as a cornerstone technique for the highly precise and accurate determination of stable isotope ratios. When analyzing ¹³C-labeled compounds such as 5-Acetoxy-3-chloro-2-pentanone-¹³C₃, IRMS provides a quantitative measure of the ¹³C to ¹²C ratio, which is then compared against international standards like Vienna Pee Dee Belemnite (V-PDB).

The methodology typically involves the combustion of the analyte in a specialized interface, such as a GC-C-IRMS setup. ucdavis.edu In this process, the sample is introduced into a gas chromatograph (GC) for separation from any potential impurities. The separated compound then flows into a combustion reactor, usually a nickel oxide tube containing copper oxide and nickel oxide wires maintained at a high temperature (e.g., 1000 °C). ucdavis.edu This high-temperature oxidation converts the organic compound into carbon dioxide (CO₂) and water. The water is subsequently removed by a dryer, and the purified CO₂ is introduced into the IRMS. ucdavis.edu

Table 1: Illustrative IRMS Data for a ¹³C-Labeled Compound

ParameterValue
Sample ID5-Acetoxy-3-chloro-2-pentanone-¹³C₃
Measured δ¹³C (‰ vs V-PDB)+5000
Calculated Atom Percent ¹³C5.35%
Theoretical Atom Percent ¹³C (for 3 labels)~42.8% (assuming 99% enrichment per position)

Note: The values in this table are illustrative and would be determined experimentally for each batch of the labeled compound.

Fragmentation Analysis of ¹³C-Labeled Pentanone Derivatives by MS/MS

Tandem mass spectrometry (MS/MS or MS²) is a powerful tool for elucidating the structure of molecules, including the specific location of isotopic labels. In the fragmentation analysis of ¹³C-labeled pentanone derivatives, a precursor ion (the molecular ion or a prominent fragment) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer.

The fragmentation patterns of the ¹³C-labeled compound are compared to its unlabeled counterpart. The mass shifts in the fragment ions reveal which parts of the molecule retain the ¹³C labels. For 5-Acetoxy-3-chloro-2-pentanone-¹³C₃, where the labels are on the pentanone backbone, specific fragmentation pathways can be tracked. For instance, cleavage at different bonds will result in fragments with predictable mass increases depending on the number of ¹³C atoms they contain.

Isotopic labeling with ¹³C on the carbonyl carbon and deuterium (B1214612) on the aliphatic and N-alkyl chains has been used to support proposed fragmentation mechanisms in similar compounds. wvu.edu The analysis of product ion spectra can help differentiate between charge-remote and charge-directed fragmentation mechanisms. wvu.edu

Table 2: Hypothetical MS/MS Fragmentation Data for 5-Acetoxy-3-chloro-2-pentanone-¹³C₃

Precursor Ion (m/z)Unlabeled Fragment Ion (m/z)Labeled Fragment Ion (m/z)Mass Shift (Da)Inferred Labeled Moiety
181.6 (¹²C₇H₁₁ClO₃)43 (CH₃CO⁺)44 (¹³CCH₃CO⁺)+1Acetyl group
184.6 (¹²C₄¹³C₃H₁₁ClO₃)101 (ClCH₂CH(OAc)CO⁺)103 (ClCH₂CH(OAc)¹³CO⁺)+2Chloro-acetoxy-propanoyl moiety
184.6 (¹²C₄¹³C₃H₁₁ClO₃)79 (CH₃COCH₂Cl⁺)81 (CH₃¹³CO¹³CH₂Cl⁺)+2Chloro-acetylmethyl moiety

This table presents a simplified, hypothetical fragmentation pattern for illustrative purposes. Actual fragmentation would be more complex and require detailed experimental validation.

Chromatographic Methods Coupled with Isotopic Detection (e.g., GC-MS, LC-MS) for Labeled Compound Separation and Quantification

Chromatographic techniques coupled with mass spectrometry are indispensable for the separation, identification, and quantification of isotopically labeled compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like 5-Acetoxy-3-chloro-2-pentanone. The gas chromatograph separates the compound from the sample matrix based on its boiling point and interaction with the stationary phase of the GC column. nih.gov The separated compound then enters the mass spectrometer, which provides mass information.

For isotopically labeled compounds, GC-MS can be used to determine the mass isotopomer distribution (MID). nih.gov This refers to the relative abundances of the molecule with zero (M+0), one (M+1), two (M+2), and so on, ¹³C atoms. The mass spectrum of 5-Acetoxy-3-chloro-2-pentanone-¹³C₃ would show a distinct isotopic cluster, with the most abundant peak shifted by +3 Da compared to the unlabeled compound. The relative intensities of these peaks allow for the calculation of the average ¹³C enrichment.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a versatile technique that can be applied to a wider range of compounds, including those that are not amenable to GC analysis. nih.gov Similar to GC-MS, the liquid chromatograph separates the components of a mixture before they are introduced into the mass spectrometer. LC-MS is particularly valuable in metabolic studies where the labeled compound and its metabolites need to be quantified in biological matrices. nih.gov

The use of stable isotope-labeled internal standards, such as 5-Acetoxy-3-chloro-2-pentanone-¹³C₃, is a common practice in quantitative LC-MS analysis. nih.gov The labeled standard co-elutes with the unlabeled analyte, and the ratio of their peak areas in the mass chromatogram is used to accurately determine the concentration of the analyte, correcting for any variations in sample preparation and instrument response.

Table 3: Comparison of Chromatographic Methods for Labeled Compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on volatility and polarity in a gaseous mobile phase.Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.
Analyte Suitability Volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. ucdavis.eduWide range of compounds, including non-volatile and thermally labile molecules. nih.gov
Isotopic Analysis Provides mass isotopomer distributions (MIDs) to determine labeling patterns. nih.govEnables quantification using isotopically labeled internal standards and can also determine MIDs. nih.gov
Application for 5-Acetoxy-3-chloro-2-pentanone-¹³C₃ Purity assessment and determination of isotopic enrichment of the neat compound.Quantification of the compound and its metabolites in biological samples.

The combination of these advanced spectroscopic and chromatographic techniques provides a comprehensive characterization of 5-Acetoxy-3-chloro-2-pentanone-¹³C₃, ensuring its suitability for use in sophisticated scientific research.

Applications of 5 Acetoxy 3 Chloro 2 Pentanone 13c3 in Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Kinetic Isotope Effect (KIE) Studies Using 13C Labeling to Probe Transition State Structures.illinois.edulibretexts.orgslideshare.netcdnsciencepub.com

The use of 5-Acetoxy-3-chloro-2-pentanone-13C3 in Kinetic Isotope Effect (KIE) studies offers profound insights into the nature of transition states in various organic reactions. illinois.eduslideshare.net The KIE is a phenomenon where the rate of a reaction changes when an atom in the reactant is replaced with one of its heavier isotopes. wikipedia.org By measuring these subtle rate differences between the 12C and 13C isotopologues, chemists can deduce whether a particular bond is being formed or broken in the rate-determining step of a reaction. illinois.edu

Primary and Secondary 13C Kinetic Isotope Effects.illinois.edulibretexts.orgslideshare.netcdnsciencepub.com

Primary 13C KIEs are observed when the isotopic substitution is at a carbon atom directly involved in bond breaking or bond formation in the rate-limiting step. libretexts.orgslideshare.net For instance, in a reaction where the C-Cl bond of this compound is cleaved, a primary 13C KIE would be expected at the C3 position. The magnitude of this effect can provide information about the extent of bond cleavage in the transition state. A larger KIE suggests a more significant weakening of the C-Cl bond at this stage.

Secondary 13C KIEs arise from isotopic substitution at a carbon atom adjacent to the reacting center. libretexts.org These effects are generally smaller than primary KIEs and are categorized based on their proximity to the reaction site (α, β, etc.). libretexts.org Secondary KIEs can reveal changes in hybridization or hyperconjugation at the transition state. libretexts.orgslideshare.net For example, if a reaction involving this compound proceeds through a carbocation intermediate at C3, a secondary KIE might be observed at C2 and C4 due to changes in the electronic environment around the developing positive charge.

Experimental Measurement and Interpretation of 13C KIEs.illinois.eduharvard.eduacs.org

The experimental determination of 13C KIEs typically involves the use of high-precision analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy or isotope ratio mass spectrometry (IRMS). illinois.eduacs.org These methods allow for the accurate measurement of the relative amounts of the 12C and 13C isotopes in the starting material and/or product at various stages of the reaction. illinois.edu

The interpretation of the measured KIE values provides valuable mechanistic information. A normal KIE (k12/k13 > 1) indicates that the bond to the lighter isotope is broken more readily, which is the typical scenario. wikipedia.org An inverse KIE (k12/k13 < 1) suggests that the bond to the heavier isotope is broken more easily, which can occur when a bond becomes stiffer in the transition state. The magnitude of the KIE is also crucial; for instance, a large primary 13C KIE is indicative of significant bond cleavage in the rate-determining step. wikipedia.org

Illustrative Data for KIE Studies of a Hypothetical Reaction:

Consider the hypothetical nucleophilic substitution of the chloro group in this compound by a nucleophile (Nu-). The table below presents plausible KIE data that could be obtained from such a study.

Labeled PositionObserved KIE (k¹²/k¹³)Interpretation
C31.045A significant primary KIE, suggesting that the C-Cl bond is substantially broken in the transition state. wikipedia.org
C21.008A small secondary KIE, possibly indicating a change in hybridization from sp³ towards sp² at the C3 center.
C41.005A small secondary KIE, consistent with electronic changes near the reaction center.

Tracing Carbon Scrambling and Molecular Rearrangement Mechanisms with 13C-Labeled Substrates.nih.govnumberanalytics.com

The specific placement of 13C labels in this compound is invaluable for tracking the fate of carbon atoms during molecular rearrangements. By analyzing the distribution of the 13C label in the product, chemists can unravel complex reaction pathways that involve the migration of carbon atoms.

For example, in a hypothetical Favorskii-type rearrangement of this compound, the 13C label at a specific position (e.g., C2) would allow for the unambiguous determination of the rearrangement mechanism. The final position of the 13C in the resulting carboxylic acid or ester product would confirm or rule out proposed intermediates, such as a cyclopropanone.

Hypothetical Carbon Scrambling in a Rearrangement Reaction:

Starting MaterialProposed IntermediateExpected Product (and 13C position)
5-Acetoxy-3-chloro-2-pentanone-13C2 CyclopropanoneA cyclopentanecarboxylic acid derivative with the 13C label at a specific, predictable position.
5-Acetoxy-3-chloro-2-pentanone-13C3 CarbocationA rearranged product where the 13C has migrated to an adjacent carbon.

Investigation of Stereochemical Outcomes and Asymmetric Induction via Isotopic Labeling.researchgate.net

Isotopic labeling with 13C can be a subtle yet powerful tool for investigating the stereochemistry of a reaction. While not directly influencing the stereochemical outcome in most cases, the label can be used as a probe in conjunction with stereospecific reactions or chiral catalysts. By determining the stereochemical relationship between the labeled position and a newly formed stereocenter, one can gain insights into the geometry of the transition state and the mechanism of stereocontrol.

For instance, if a chiral reducing agent is used to reduce the ketone functionality in this compound, the resulting diastereomeric alcohols can be analyzed. The position of the 13C label relative to the newly formed hydroxyl group can provide information about the facial selectivity of the reduction.

Studies on Catalytic Mechanisms and Ligand Exchange Processes.numberanalytics.com

In the realm of organometallic catalysis, 13C-labeled substrates like this compound are instrumental in elucidating catalytic cycles. numberanalytics.com By monitoring the 13C NMR signals, researchers can track the coordination of the substrate to a metal center, subsequent transformations within the coordination sphere, and the final product release. numberanalytics.com This allows for the direct observation of catalyst-substrate intermediates and the measurement of the rates of individual steps in the catalytic cycle, such as ligand exchange. nih.gov

For example, in a palladium-catalyzed cross-coupling reaction involving this compound, the 13C label at C3 would allow for the monitoring of the oxidative addition step and any subsequent transmetalation or reductive elimination steps.

5 Acetoxy 3 Chloro 2 Pentanone 13c3 As a Precursor and Building Block in Labeled Molecule Synthesis

Synthesis of Other 13C-Labeled Pentanone Derivatives and Analogs

The chemical architecture of 5-Acetoxy-3-chloro-2-pentanone-13C3 offers multiple reactive sites, enabling its transformation into a diverse array of other ¹³C-labeled pentanone derivatives. The ketone and chloro functionalities are particularly amenable to a wide range of chemical modifications.

Key Reactions and Potential Products:

Starting MaterialReagent/ConditionPotential Product
This compoundNucleophiles (e.g., amines, thiols)Substituted ¹³C-labeled pentanone derivatives
This compoundReducing agents (e.g., NaBH₄)¹³C-labeled chlorohydrins
This compoundGrignard reagents¹³C-labeled tertiary alcohols
This compoundBase-catalyzed elimination¹³C-labeled unsaturated pentenones

These transformations allow for the introduction of further chemical diversity while retaining the isotopic label, thereby expanding the library of available ¹³C-labeled building blocks for more complex syntheses. The resulting labeled pentanone analogs can serve as internal standards in quantitative analytical studies or as precursors for the synthesis of more elaborate molecules.

Role in the Construction of Isotopically Enriched Complex Organic Molecules

The utility of this compound extends beyond the synthesis of simple pentanone derivatives to the construction of larger, more complex isotopically enriched organic molecules. Its five-carbon backbone, with strategically placed functional groups, can be incorporated into larger molecular scaffolds through various carbon-carbon and carbon-heteroatom bond-forming reactions.

For instance, the ketone functionality can be used in aldol (B89426) condensations or Wittig reactions to extend the carbon chain, while the chloro group can be displaced by a variety of nucleophiles to introduce new functionalities or to form heterocyclic rings. The acetoxy group can be hydrolyzed to reveal a primary alcohol, which can then be further functionalized.

The ability to introduce a three-carbon labeled fragment into a larger molecule is particularly advantageous for mechanistic studies, allowing researchers to follow the rearrangement and fate of this specific unit throughout a chemical or biological transformation.

Development of Novel Labeled Probes for Chemical Biology and Materials Science

The development of novel molecular probes is a cornerstone of modern chemical biology and materials science. Isotopically labeled compounds like this compound are instrumental in the creation of such probes. By incorporating this labeled fragment into bioactive molecules or material precursors, researchers can utilize non-invasive analytical techniques to study their behavior in situ.

Potential Applications in Probe Development:

FieldApplication
Chemical Biology - Tracing the metabolic pathways of drug candidates.- Investigating enzyme-substrate interactions.- Quantifying the uptake and distribution of molecules in cells and tissues.
Materials Science - Monitoring polymerization reactions.- Studying the degradation and stability of polymers.- Characterizing the structure and dynamics of self-assembled monolayers.

In chemical biology, a probe derived from this compound could be used to study the mechanism of action of a new therapeutic agent. By tracking the ¹³C label, scientists can identify the molecular targets of the drug and understand how it is metabolized by the body. In materials science, a labeled monomer could be used to investigate the kinetics of polymerization and to characterize the structure of the resulting polymer, providing valuable insights into its properties and performance.

As the demand for sophisticated analytical tools in life sciences and materials research continues to grow, the importance of versatile labeled precursors like this compound is set to increase, paving the way for new discoveries and innovations.

Theoretical and Computational Investigations of Isotopic Effects and Molecular Dynamics

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Predicting Isotope Effects

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are indispensable tools for predicting the kinetic isotope effects (KIEs) in reactions involving 5-Acetoxy-3-chloro-2-pentanone-13C3. acs.orgnih.gov These computational approaches can elucidate reaction mechanisms by calculating the vibrational frequencies of both the unlabeled and the 13C-labeled reactant and transition state structures. The KIE is then determined from the differences in the zero-point vibrational energies (ZPVE) between the isotopologues.

For instance, in a hypothetical nucleophilic substitution reaction at the C3 position of 5-Acetoxy-3-chloro-2-pentanone, the C-Cl bond is broken. If the 13C label is at the C2, C4, or C5 position, a secondary isotope effect would be expected. DFT calculations, using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G* or larger), can be employed to model the transition state of this reaction. nih.gov The calculated vibrational frequencies of the C-C and C-O bonds connected to the labeled carbon would differ from the unlabeled compound, leading to a predictable KIE. A KIE value greater than 1 (normal isotope effect) would suggest a loosening of the respective bonds in the transition state, while a value less than 1 (inverse isotope effect) would indicate a stiffening of these bonds.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, can offer higher accuracy, albeit at a greater computational cost. acs.orgescholarship.org These methods are particularly useful for benchmarking the results obtained from DFT calculations and for systems where electron correlation effects are significant. The accurate prediction of KIEs can help to distinguish between different possible reaction pathways, such as concerted versus stepwise mechanisms. harvard.edunih.govnih.gov

A hypothetical comparison of predicted KIEs for different reaction mechanisms at varying temperatures for this compound is presented in Table 1.

Table 1: Hypothetical Predicted Kinetic Isotope Effects (KIEs) for Reactions of this compound at Different Temperatures

Reaction MechanismLabeled PositionPredicted KIE (298 K)Predicted KIE (323 K)
SN2 at C313C at C21.0251.022
E2 elimination13C at C41.0401.035
Ester hydrolysis13C at C51.0151.013

This table is generated for illustrative purposes based on general principles of kinetic isotope effects and does not represent experimentally verified data.

Molecular Dynamics Simulations of 13C-Labeled Compounds in Reaction Environments

These simulations can reveal subtle changes in the solvation dynamics around the molecule. The heavier 13C atom may lead to slight alterations in the vibrational modes of the molecule, which in turn could influence the hydrogen bonding interactions with protic solvents or the van der Waals interactions with aprotic solvents. While the effect of a single 13C substitution on the bulk solvent structure is likely to be minor, it can have a more pronounced impact on the local solvent shell immediately surrounding the solute molecule.

Furthermore, MD simulations can be coupled with quantum mechanics/molecular mechanics (QM/MM) methods to model the reaction dynamics. In a QM/MM simulation, the reacting species (this compound and the reactant) are treated with a high level of quantum chemical theory, while the surrounding solvent molecules are treated with a classical force field. This approach allows for the investigation of how the dynamic fluctuations of the solvent environment influence the reaction pathway and the magnitude of the isotope effect.

Prediction of Spectroscopic Signatures of 13C-Labeled Analogs

One of the most direct consequences of isotopic labeling is the change in the spectroscopic signatures of the molecule, particularly in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Quantum chemical calculations can accurately predict these changes for this compound.

In 13C NMR spectroscopy, the presence of a 13C label at a specific position will naturally result in a strong signal at the corresponding chemical shift. More subtly, the presence of the 13C isotope can induce small changes in the chemical shifts of neighboring carbon and hydrogen atoms, known as isotope shifts. These shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. psu.eduresearchgate.net The accuracy of these predictions is highly dependent on the level of theory and the basis set used. psu.eduresearchgate.net

In IR spectroscopy, the substitution of a 12C atom with a heavier 13C atom will lead to a noticeable shift in the vibrational frequencies of the bonds involving the labeled carbon. The magnitude of this shift is related to the reduced mass of the vibrating system and can be predicted with good accuracy using DFT calculations. For example, the C=O stretching frequency of the ketone group in 5-Acetoxy-3-chloro-2-pentanone would be expected to shift to a lower wavenumber if the carbonyl carbon is replaced with 13C. Similarly, C-C and C-O stretching and bending vibrations involving the labeled carbon will also be affected.

A hypothetical prediction of the changes in spectroscopic signatures for this compound is shown in Table 2.

Table 2: Predicted Spectroscopic Signatures for this compound

Spectroscopic TechniqueLabeled PositionPredicted Observation
13C NMR13C at C2 (carbonyl)Intense signal at ~205 ppm
1H NMR13C at C2 (carbonyl)Small upfield isotope shift for adjacent protons
IR Spectroscopy13C at C2 (carbonyl)Shift of C=O stretch to lower wavenumber (~40 cm-1)

This table is generated for illustrative purposes based on general principles of spectroscopy and does not represent experimentally verified data.

Computational Analysis of Conformational Preferences with Isotopic Substitution

The conformational landscape of a flexible molecule like 5-Acetoxy-3-chloro-2-pentanone is determined by the relative energies of its various conformers. Isotopic substitution with 13C can, in principle, alter these conformational preferences, although the effect is generally very small. The primary origin of this isotopic effect on conformational equilibrium lies in the changes in ZPVE.

Computational methods, such as DFT and ab initio calculations, can be used to perform a detailed conformational analysis of this compound. nih.govnih.gov By calculating the energies of the different stable conformers for both the unlabeled and labeled molecules, it is possible to determine if the isotopic substitution leads to a shift in the conformational equilibrium. For a molecule with multiple rotatable bonds, such as the C3-C4 and C4-C5 bonds in 5-Acetoxy-3-chloro-2-pentanone, even a small change in the relative energies of the conformers could have implications for its average structure and reactivity.

The effect of isotopic substitution on conformational preferences is expected to be more significant at lower temperatures, where the energetic differences between conformers have a greater influence on their populations. While the changes induced by a single 13C atom are subtle, they can be computationally modeled to gain a more complete understanding of the molecule's potential energy surface.

Methodological Advancements in Isotopic Labeling and Analysis Relevant to 5 Acetoxy 3 Chloro 2 Pentanone 13c3

Innovations in ¹³C Enrichment Techniques and Efficient Labeling Strategies

The ability to incorporate carbon-13 (¹³C) into specific molecules is fundamental for a wide range of scientific investigations. Recent years have seen the development of more efficient and cost-effective enrichment and labeling strategies, moving beyond traditional methods.

A notable innovation is the use of ¹³C elemental carbon to synthesize calcium carbide (Ca¹³C₂), which then serves as a universal building block for creating ¹³C₂-labeled organic molecules. rsc.orgresearchgate.net This approach provides a versatile and atom-economic route to a variety of labeled compounds, including alkynes and their derivatives, which are crucial in organic synthesis. rsc.orgresearchgate.net Previously, the high cost and limited availability of labeled starting materials posed significant barriers to the widespread use of ¹³C-labeled molecules. rsc.org

Another advancement involves compound-specific isotope analysis (CSIA), a cost-effective technique that leverages natural variations in the ¹³C/¹²C ratio of food sources to study metabolic pathways. nih.gov This method has been validated by using an enriched, uniformly labeled ¹³C source in diet switch studies to track the turnover of molecules like docosahexaenoic acid (DHA) in various tissues. nih.gov

Biological systems are also being harnessed for efficient ¹³C enrichment. For instance, a method has been developed to produce highly ¹³C-enriched phospholipids (B1166683) by growing the ciliate Tetrahymena on an E. coli mutant that efficiently incorporates acetate (B1210297) into fatty acid chains. nih.gov Similarly, various microorganisms like E. coli, S. cerevisiae, and P. pastoris are being explored as sources for biologically generated ¹³C-labeled internal standards for use in quantitative liquid chromatography-mass spectrometry (LC-MS)-based lipidomics. rsc.org

In the realm of physical chemistry, carbon tetrafluoride (CF₄) distillation is being examined as a safer alternative to the traditional carbon monoxide (CO) distillation for ¹³C separation. tn-sanso.co.jp While CO distillation has a high separation factor, its flammability and toxicity necessitate costly safety measures. tn-sanso.co.jp The use of inert CF₄ could lead to a safer and more economical enrichment process. tn-sanso.co.jp

Furthermore, continuous labeling systems, such as airtight chambers for plant growth, allow for the production of plant material uniformly enriched in ¹³C (and ¹⁵N). youtube.com This technique is crucial for ecological and metabolic studies, enabling researchers to trace the flow of carbon through different plant tissues. youtube.com Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful complementary tool, used to track the uptake and utilization of dietary carbon by monitoring the incorporation of ¹³C atoms into various metabolites, such as fatty acids and sugars, under different conditions. frontiersin.org

Table 1: Comparison of Modern ¹³C Enrichment and Labeling Techniques

TechniquePrincipleKey Advantage(s)
Elemental ¹³C to Acetylene Synthesis of Ca¹³C₂ from elemental ¹³C, which is then converted to ¹³C₂-acetylene, a universal building block. rsc.orgresearchgate.netVersatile, atom-economic, and circumvents the high cost of many labeled starting materials. rsc.org
Compound-Specific Isotope Analysis (CSIA) Utilizes natural ¹³C/¹²C ratio differences in dietary sources to trace metabolic pathways. nih.govCost-effective for in vivo metabolic studies. nih.gov
Biological Enrichment (e.g., Tetrahymena) Microorganisms are cultured with a ¹³C-labeled substrate (e.g., acetate) to produce enriched biomolecules. nih.govProvides highly enriched complex molecules like phospholipids for structural and dynamic studies. nih.gov
CF₄ Distillation Separation of ¹³C from ¹²C based on the different boiling points of ¹³CF₄ and ¹²CF₄. tn-sanso.co.jpSafer and potentially more economical than traditional CO distillation due to the use of an inert gas. tn-sanso.co.jp
Continuous Labeling Chambers Plants are grown in a sealed environment with a continuous supply of ¹³CO₂. youtube.comProduces uniformly labeled plant material for metabolic and structural analysis. youtube.com
In vivo ¹³C Labeling for Internal Standards Microorganisms like P. pastoris are grown on ¹³C-glucose to generate a complex mixture of ¹³C-labeled lipids. rsc.orgProvides a comprehensive suite of internal standards for accurate quantification in lipidomics. rsc.org

Advancements in High-Throughput Analysis of Labeled Compounds

The analysis of isotopically labeled compounds has been revolutionized by progress in mass spectrometry (MS) and associated technologies, enabling faster and more comprehensive data acquisition.

High-resolution mass spectrometry (HRMS) is at the forefront of these advancements. digitellinc.com Its ability to distinguish between different isotopologues—molecules that differ only in their isotopic composition—with high mass accuracy is critical. digitellinc.com This capability allows researchers to resolve complex mixtures of labeled and unlabeled species, which is often impossible with lower-resolution instruments. digitellinc.comnih.gov

Recent developments in automation have integrated MS into high-throughput screening (HTS) platforms, particularly in drug discovery. nih.govnih.gov These systems allow for the direct, label-free measurement of substrates and products in thousands of assays, accelerating the identification of active chemical compounds. nih.govnih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS have been adapted for HTS, enabling the screening of over 1,500 samples in under eight minutes. nih.gov

Another significant strategy is Isotopic Ratio Outlier Analysis (IROA), which is an LC-MS-based method. nih.gov In IROA, experimental samples are labeled with a low percentage of ¹³C (e.g., 5%), while a control population is labeled with a high percentage (e.g., 95%). nih.gov By mixing the samples, biological signals can be distinguished from artifacts, and the exact number of carbon atoms in a metabolite can be determined, which greatly aids in formula determination. nih.gov

The coupling of different analytical techniques has also expanded the analytical toolbox. A novel approach combines liquid chromatography (LC) with both isotope ratio mass spectrometry (IRMS) and HRMS. wiley.com This allows for the simultaneous analysis of compound-specific stable isotope ratios and structural information, providing a more complete picture of chemical and biological transformations. wiley.com Furthermore, the combination of flow chemistry with high-throughput experimentation (HTE) is accelerating the synthesis and testing of novel compounds, shortening the 'design-synthesis-test' cycle. youtube.com

Table 2: High-Throughput Analytical Techniques for Labeled Compounds

TechniqueDescriptionKey Application(s)
High-Resolution Mass Spectrometry (HRMS) Provides high mass accuracy, enabling the resolution of distinct isotopologues. digitellinc.comUntargeted metabolomics, distinguishing between biosynthesized metabolites and background noise. digitellinc.comnih.gov
Automated MS for HTS Integration of MS with robotic automation for rapid screening of large compound libraries. nih.govnih.govDrug discovery, enzyme assays, identifying active chemical matter. nih.govnih.gov
Isotopic Ratio Outlier Analysis (IROA) An LC-MS strategy using differential ¹³C labeling (e.g., 5% vs. 95%) to distinguish biological signals from noise. nih.govMetabolite identification, determining carbon counts in unknown compounds. nih.gov
Coupled LC-IRMS-HRMS Combines liquid chromatography with both isotope ratio and high-resolution mass spectrometry. wiley.comComprehensive analysis of transformation processes, providing both isotopic ratio and structural data simultaneously. wiley.com
High-Throughput Experimentation (HTE) with Flow Chemistry Automated systems for performing many chemical reactions in parallel, often integrated with rapid analytical methods. youtube.comAccelerating reaction optimization and discovery of novel molecules. youtube.com

Development of New Computational Tools for Isotopic Data Interpretation (e.g., Metabolic Flux Analysis Software)

The vast amounts of data generated by modern analytical instruments necessitate sophisticated computational tools for interpretation. Metabolic Flux Analysis (MFA) has become a key method for quantifying the rates of metabolic reactions within a cell. oup.com

A variety of software packages have been developed to support ¹³C-MFA. These tools assist in modeling metabolic networks, simulating labeling experiments, and fitting model predictions to experimental data. nih.gov For example, software like ¹³CFLUX2 and OpenFLUX are used for flux calculations under stationary conditions, while INCA was developed for non-stationary MFA, which examines how labeling patterns change over time. wikipedia.org The challenge in these analyses is often the complexity of mapping carbon atoms from substrates to products within large metabolic networks. oup.com

To address the need for standardization and model sharing, the universal modeling language FluxML has been developed. frontiersin.org FluxML provides a standardized format for describing ¹³C-MFA models, including the reaction network, atom mappings, and experimental data, thereby improving reproducibility and collaboration. frontiersin.org

Other computational frameworks aim to automate and streamline the entire analysis workflow. Flux-P, for instance, uses a workflow framework to automate the steps of ¹³C-based MFA, enabling high-throughput analysis with greater reproducibility. nih.gov Similarly, "Isotope Calculation Gadgets" have been developed as a series of open-source software tools on the Garuda platform to assist with various stages of isotope-tracing experiments, from method development to data interpretation and visualization. nih.gov

Machine learning is also emerging as a powerful tool for interpreting isotopic data. numberanalytics.com Machine learning models can be trained to recognize and correct for instrumental biases, detect outliers, and even impute missing data points, thereby improving the accuracy and reliability of the final results. numberanalytics.com

Table 3: Computational Tools for Isotopic Data Interpretation

Tool/FrameworkFunctionKey Feature(s)
INCA, ¹³CFLUX2, OpenFLUX Software for ¹³C Metabolic Flux Analysis (MFA). wikipedia.orgCalculates metabolic fluxes by fitting model predictions to experimental isotope labeling data. wikipedia.orgnih.gov
Flux-P Automates and standardizes ¹³C-based MFA. nih.govUses a workflow-based approach for high-throughput, reproducible flux analysis. nih.gov
MetaFlux Software for creating and solving quantitative metabolic flux models using Flux Balance Analysis (FBA). nih.govSupports individual and community models, gene knockout simulations, and dynamic FBA. nih.gov
FluxML A universal modeling language for ¹³C-MFA. frontiersin.orgProvides a standard format for model exchange, improving transparency and re-use. frontiersin.org
Isotope Calculation Gadgets A series of software tools for isotope-tracing experiments. nih.govCovers the entire workflow from method development to data interpretation and visualization on a single platform. nih.gov
Machine Learning Algorithms Used for advanced data reduction and analysis. numberanalytics.comCan correct for instrumental bias, detect outliers, and impute missing data in complex isotopic datasets. numberanalytics.com
Computational Frameworks for HRMS Data Tools designed to process high-resolution mass spectrometry data. digitellinc.commdpi.comAutomate the identification, quantification, and visualization of isotopically labeled species in large datasets. digitellinc.commdpi.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Acetoxy-3-chloro-2-pentanone-¹³C₃ with isotopic purity?

  • Methodological Answer : Synthesis requires precise control over isotopic labeling (¹³C₃) to avoid dilution or contamination. Acylation of intermediates (e.g., using acyl chlorides) under anhydrous conditions with triethylamine (Et₃N) as a base is critical . Purification via silica gel chromatography (e.g., PE-EtOAc gradients) ensures removal of non-¹³C byproducts. Isotopic purity should be validated using high-resolution mass spectrometry (HRMS) or ¹³C-NMR .

Q. How should analytical methods be optimized for detecting 5-Acetoxy-3-chloro-2-pentanone-¹³C₃ in complex matrices?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with isotope dilution to account for matrix effects. Calibrate with deuterated or ¹³C-labeled internal standards (e.g., pentachloroanisole-¹³C₆ as a model for chlorinated compounds) to improve quantification accuracy . Optimize solvent systems (e.g., toluene-nonane mixtures) to enhance peak resolution .

Q. What experimental controls are essential when studying the stability of 5-Acetoxy-3-chloro-2-pentanone-¹³C₃ under varying pH conditions?

  • Methodological Answer : Include buffered solutions (e.g., phosphate buffer saline pH 7.4) and monitor degradation via LC-MS/MS. Use negative controls (e.g., unlabeled analog) to distinguish isotopic effects from chemical instability. Track hydrolytic cleavage of the acetoxy group by quantifying acetic acid-¹³C release .

Advanced Research Questions

Q. How can contradictory data on the reactivity of 5-Acetoxy-3-chloro-2-pentanone-¹³C₃ in nucleophilic substitution reactions be resolved?

  • Methodological Answer : Divergent results may stem from solvent polarity or competing reaction pathways (e.g., SN1 vs. SN2). Conduct kinetic studies using varying solvents (polar aprotic vs. protic) and nucleophiles (e.g., MUA or DTT thiols). Monitor intermediate formation via stopped-flow NMR or time-resolved FTIR to identify dominant mechanisms .

Q. What hybrid computational-experimental approaches improve the prediction of 5-Acetoxy-3-chloro-2-pentanone-¹³C₃’s metabolic pathways?

  • Methodological Answer : Combine density functional theory (DFT) calculations with in vitro assays using liver microsomes. Train machine learning (ML) models on existing ¹³C-labeled metabolite datasets (e.g., CYP450-mediated oxidation profiles) to predict site-specific reactivity. Validate with isotopic tracer studies .

Q. How do isotopic effects influence the interpretation of 5-Acetoxy-3-chloro-2-pentanone-¹³C₃’s environmental fate studies?

  • Methodological Answer : ¹³C labeling alters bond vibrational frequencies, potentially affecting biodegradation rates. Compare degradation half-lives of labeled vs. unlabeled compounds in soil/water microcosms. Use compound-specific isotope analysis (CSIA) to track isotopic fractionation during microbial transformation .

Data Analysis & Validation

Q. What statistical frameworks are recommended for reconciling discrepancies in ¹³C-NMR data across laboratories?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outliers caused by solvent impurities or shimming errors. Cross-validate using harmonized protocols (e.g., ERETIC2 for quantitative NMR) and reference standards like ¹³C₁₂-labeled biphenyls .

Q. How can researchers differentiate between artifactual and genuine isotopic scrambling in 5-Acetoxy-3-chloro-2-pentanone-¹³C₃ during MS analysis?

  • Methodological Answer : Use high-resolution Orbitrap MS to distinguish isotopic peaks from adducts. Perform collision-induced dissociation (CID) to confirm fragment ion isotopic patterns. Compare with synthetic ¹³C₃-labeled controls to rule out in-source fragmentation artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.